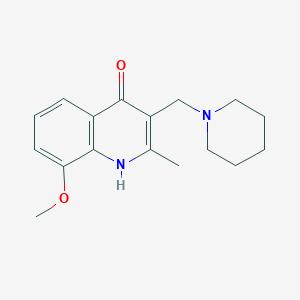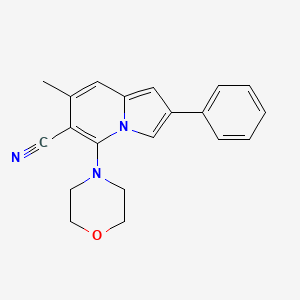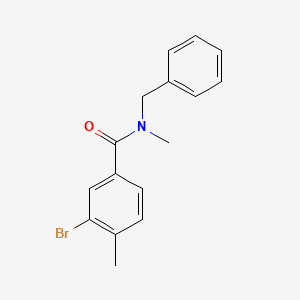
3-(1,3-benzothiazol-2-ylthio)-N-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves base-catalyzed cyclization or copper-catalyzed intramolecular cyclization processes. For instance, various substituted benzamides have been prepared by cyclization of corresponding thioureas with acetophenone in the presence of bromine, showcasing the utility of base-catalyzed reactions in synthesizing such compounds (Saeed et al., 2008). Additionally, copper-catalyzed intramolecular cyclization has been employed under mild conditions to synthesize N-benzothiazol-2-yl-amides from substituted 1-acyl-3-(2-bromophenyl)thioureas, demonstrating the versatility of catalysts in facilitating complex organic syntheses (Wang et al., 2008).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been elucidated using various spectroscopic techniques, including NMR, MS, and X-ray crystallography. Such studies provide detailed insights into the compound's structural framework, facilitating further chemical and physical property analyses (Al-Omran & El-Khair, 2014).
Chemical Reactions and Properties
Benzothiazole derivatives undergo diverse chemical reactions, including cyclocondensation with heterocyclic diazonium salts, coupling with diazotized aromatic amines, and reactions with hydrazine derivatives. These reactions yield a variety of compounds, including hydrazones, pyrazoles, and aminopyrazoles, showcasing the chemical versatility of the benzothiazole scaffold (Farag, Dawood, & Kandeel, 1996).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystalline structure, are essential for understanding their behavior in different environments and applications. These properties are often characterized through experimental analysis and play a crucial role in determining the compound's suitability for various applications.
Chemical Properties Analysis
The chemical properties of benzothiazole derivatives, including their reactivity, stability, and interaction with other compounds, are critical for their application in medicinal chemistry, materials science, and other fields. Studies on the antimicrobial, antiproliferative, and other biological activities of these compounds contribute to our understanding of their chemical properties and potential uses (Incerti et al., 2017).
Applications De Recherche Scientifique
Antimicrobial Agents
A study by Bikobo et al. (2017) synthesized a series of thiazole derivatives, including N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine and benzamide ethers, from benzothioamide precursors. These compounds showed significant antimicrobial activity against various bacterial and fungal strains, with some being more potent than reference drugs, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
Tumor Hypoxia Markers
Li et al. (2005) synthesized and evaluated three nitroimidazole-based thioflavin-T derivatives as tumor hypoxia markers. These compounds showed selective accumulation in hypoxic murine sarcoma S180 cells and demonstrated potential as non-invasive imaging agents for identifying hypoxic tumor tissues (Li et al., 2005).
Antifungal Activity
Saeed et al. (2008) reported the synthesis of various N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides, which were evaluated for their antifungal activity. These compounds exhibited low to moderate antifungal effects (Saeed et al., 2008).
Electrochemical C–H Thiolation
Qian et al. (2017) developed a metal- and reagent-free method for the synthesis of benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation. This approach provides a straightforward route to a variety of benzothiazoles from N-(hetero)arylthioamides (Qian et al., 2017).
VEGFR-2 Inhibition
Borzilleri et al. (2006) identified substituted benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), indicating their potential as therapeutic agents for treating diseases mediated by VEGFR-2 kinase activity (Borzilleri et al., 2006).
Corrosion Inhibitors
Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effects on steel in acidic solutions. These compounds demonstrated excellent inhibition efficiencies and stability, providing insights into the design of new corrosion inhibitors (Hu et al., 2016).
Orientations Futures
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, future research could focus on developing new synthetic methods for benzothiazoles and exploring their potential applications in various fields.
Propriétés
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)-N-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-15(17-12-6-2-1-3-7-12)10-11-20-16-18-13-8-4-5-9-14(13)21-16/h1-9H,10-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDBYTQKLFULCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCSC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R*,4R*)-3-isopropyl-1-{[(3-methoxyphenyl)thio]acetyl}-4-methylpyrrolidin-3-ol](/img/structure/B5594261.png)
![1-benzyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5594270.png)

![N-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5594296.png)
![N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide](/img/structure/B5594306.png)


![N'-[4-(benzyloxy)benzylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B5594334.png)
![ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B5594341.png)
![N-[1-(3,3-dimethyl-2-oxobutyl)cyclobutyl]acetamide](/img/structure/B5594344.png)
![4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5594351.png)

![3-({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5594364.png)